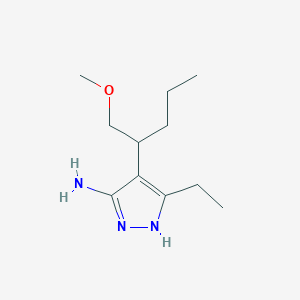
5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features an ethyl group, a methoxypentyl group, and an amine group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Methoxypentyl Group: The methoxypentyl group can be attached through a nucleophilic substitution reaction using a suitable methoxypentyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
化学反応の分析
Types of Reactions
5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
作用機序
The mechanism of action of 5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism would depend on the specific biological context and the target molecules involved.
類似化合物との比較
Similar Compounds
4-Ethyl-5-methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of the methoxypentyl group.
5-Ethyl-4-(1-hydroxyethyl)-1H-pyrazol-3-amine: Similar structure but with a hydroxyethyl group instead of the methoxypentyl group.
5-Ethyl-4-(1-chloropentan-2-yl)-1H-pyrazol-3-amine: Similar structure but with a chloropentyl group instead of the methoxypentyl group.
Uniqueness
The uniqueness of 5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the methoxypentyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
特性
CAS番号 |
647854-13-5 |
|---|---|
分子式 |
C11H21N3O |
分子量 |
211.30 g/mol |
IUPAC名 |
5-ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3O/c1-4-6-8(7-15-3)10-9(5-2)13-14-11(10)12/h8H,4-7H2,1-3H3,(H3,12,13,14) |
InChIキー |
FDSRTRVGUDZSLX-UHFFFAOYSA-N |
正規SMILES |
CCCC(COC)C1=C(NN=C1N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




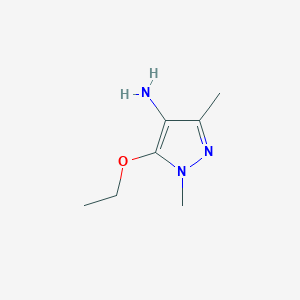
![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)


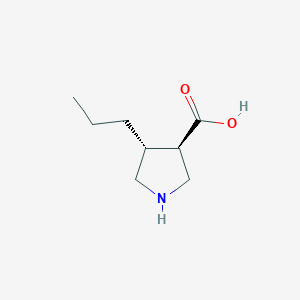


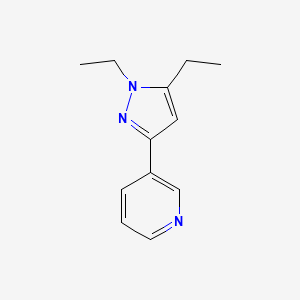
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
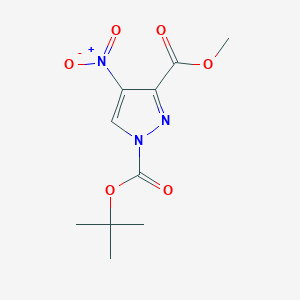

![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
